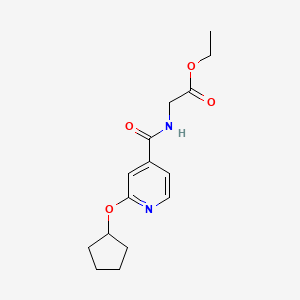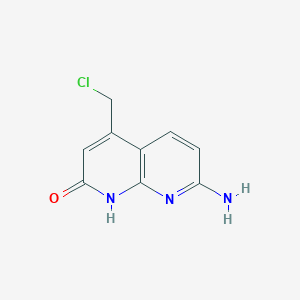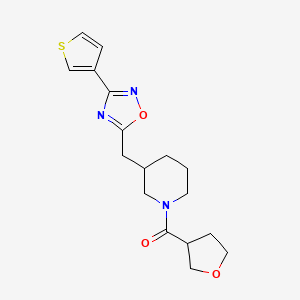
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
COX-2 Inhibition
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate exhibits potential as a selective inhibitor of the cyclooxygenase-2 (COX-2) isoform. This is supported by a study on the synthesis, biological evaluation, and docking analysis of similar ethyl acetates, highlighting their effectiveness against COX-2 with notable selectivity and desirable analgesic activity in vivo. This indicates the compound's potential in the development of COX-2 selective inhibitors and analgesic agents (Consalvi et al., 2015).
Esterification Processes
The compound plays a role in esterification processes, particularly in the production of ethyl acetate, an important chemical and versatile organic solvent. Research on the esterification of acetic acid with ethanol using green catalysts like ionic liquids highlights the significance of such compounds in enhancing the efficiency and environmental sustainability of esterification processes (He et al., 2018).
Synthesis of Hydroxamic Acids and Ureas
This compound is crucial in the synthesis of hydroxamic acids and ureas from carboxylic acids, as demonstrated by Thalluri et al. (2014). This synthesis process involves a Lossen rearrangement, yielding good yields without racemization under mild conditions. This indicates the compound's utility in synthesizing hydroxamic acids and ureas, which are important in various chemical and pharmaceutical applications (Thalluri et al., 2014).
Antioxidant and Anti-inflammatory Activities
Studies on secondary metabolites from mollusks have revealed that similar ethyl acetate derivatives possess antioxidant and anti-inflammatory properties. This suggests that this compound could potentially have similar bioactive potentials, contributing to its relevance in the development of pharmaceuticals and nutraceuticals (Chakraborty & Joy, 2019).
Fragrance Material
Ethyl acetates, including variants like this compound, are used in fragrance materials due to their desirable properties. They are a part of the fragrance structural group known as aryl alkyl alcohol simple acid esters, contributing to various fragrance profiles in consumer products (Mcginty et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZQTUJCDZKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)
![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)


![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
